2-(Cyclohexylamino)-1,2-diphenylethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexylamino)-1,2-diphenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-2,4-7,10-13,18-22H,3,8-9,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJFQSIAONFRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Trajectories and Foundational Discoveries in Amino Alcohol Chemistry
The journey into the world of amino alcohols is a story of fundamental discoveries that have profoundly shaped the landscape of organic synthesis. These bifunctional compounds, containing both an amine and a hydroxyl group, have been recognized for over a century for their versatile chemical nature. Early investigations into amino alcohols were often linked to the chemistry of natural products, where this structural motif is prevalent. For instance, many alkaloids and amino acids contain hydroxyl and amino functionalities. chemicalbook.com
A pivotal moment in the history of amino alcohol chemistry was the development of methods for their stereoselective synthesis. The ability to control the spatial arrangement of the amino and hydroxyl groups opened the door to their use as chiral ligands and auxiliaries in asymmetric catalysis. scbt.com This field, which seeks to create chiral molecules with a specific three-dimensional orientation, is crucial for the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. The foundational work on the resolution of racemic amino alcohols and the development of asymmetric syntheses for these compounds laid the groundwork for their application in creating enantiomerically pure products.
Classification and Structural Significance Within Chiral Amino Alcohol Scaffolds
2-(Cyclohexylamino)-1,2-diphenylethanol is classified as a β-amino alcohol, indicating that the amino and hydroxyl groups are attached to adjacent carbon atoms. It is a derivative of the well-known chiral compound 2-amino-1,2-diphenylethanol (B1215729), with a cyclohexyl group appended to the nitrogen atom. The presence of two stereogenic centers, at the carbon atoms bearing the hydroxyl and amino groups, means that this compound can exist as multiple stereoisomers.
The structural significance of this compound lies in its rigid, sterically demanding framework. The two phenyl groups and the cyclohexyl group create a well-defined chiral environment around the functional groups. This steric bulk is a key feature in asymmetric synthesis, where the chiral auxiliary or ligand directs the approach of a reagent to a substrate, favoring the formation of one enantiomer over the other. The cyclohexyl group, in particular, adds a significant non-aromatic steric component, which can influence the conformational preferences of the molecule and its complexes.
Key Structural and Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO | scbt.com |
| Molecular Weight | 295.42 g/mol | scbt.com |
| CAS Number | 142452-42-4 ((1S,2R)-isomer) | scbt.com |
| Classification | β-Amino Alcohol | |
| Key Functional Groups | Hydroxyl, Secondary Amine, Phenyl (x2), Cyclohexyl |
Contemporary Relevance and Overview of Research Paradigms
Precursor-Based Synthetic Routes to this compound
These methods typically involve the initial synthesis of a core structure, such as 1,2-diphenylethanol (B1347050) or a derivative, followed by the introduction of the cyclohexylamino group.
Alkylation and Amination Reactions of 1,2-Diphenylethanol Derivatives
One of the fundamental approaches to synthesizing this compound involves the N-alkylation of a primary amino alcohol precursor or the amination of a suitable electrophilic derivative of 1,2-diphenylethanol. A common precursor for this strategy is 2-amino-1,2-diphenylethanol, which exists as different stereoisomers.
A general and direct method for the synthesis of secondary amines is the alkylation of primary amines. In the context of producing the target compound, this would involve the reaction of 2-amino-1,2-diphenylethanol with a cyclohexyl halide, such as cyclohexyl bromide or iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Alternatively, a "hydrogen-borrowing" alkylation represents a more atom-economical approach. researchgate.netacs.org In this type of reaction, a catalytic system, often based on iridium or ruthenium, temporarily oxidizes the alcohol to a ketone while the amine is formed. The catalyst then facilitates the transfer of hydrogen to the in-situ formed imine, yielding the alkylated amine. researchgate.netacs.org While not specifically detailed for this compound, this methodology has been successfully applied to a range of 1,2-amino alcohols. researchgate.netacs.org The use of a bulky protecting group on the nitrogen, such as a trityl or benzyl (B1604629) group, can be employed to prevent racemization of the amine stereocenter during the alkylation process. researchgate.netacs.org
Another precursor-based route involves the ring-opening of an epoxide. Styrene (B11656) oxide can be reacted with cyclohexylamine (B46788) in a nucleophilic ring-opening reaction to yield 2-(cyclohexylamino)-1-phenylethanol. While this provides a related structure, achieving the 1,2-diphenyl substitution pattern would require starting with 2,3-diphenyloxirane. The regioselectivity of the ring-opening would be a critical factor in this approach.
Reductive Amination Strategies for N-Cyclohexyl Incorporation
Reductive amination is a widely utilized and versatile method for the formation of amines from carbonyl compounds. umass.edu This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, the precursor would be an α-hydroxy ketone, specifically benzoin (B196080) (2-hydroxy-1,2-diphenylethanone).
The reaction proceeds by the condensation of benzoin with cyclohexylamine to form an iminium ion, which is then reduced by a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting ketone. researchgate.net The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695) under mildly acidic conditions to facilitate imine formation. nih.gov
A one-pot reductive amination of aldehydes and ketones using an iron-based Lewis acid catalyst (Aquivion-Fe) and sodium borohydride has been reported for the synthesis of various secondary amines, including those derived from cyclohexylamine. nih.govcommonorganicchemistry.com This method offers an efficient and potentially greener alternative to traditional methods. nih.govcommonorganicchemistry.com
| Carbonyl Precursor | Amine | Reducing Agent | Catalyst (if any) | Product |
|---|---|---|---|---|
| Benzoin | Cyclohexylamine | Sodium Borohydride (NaBH₄) | None | This compound |
| Benzoin | Cyclohexylamine | Sodium Cyanoborohydride (NaBH₃CN) | None | This compound |
| Benzoin | Cyclohexylamine | Sodium Borohydride (NaBH₄) | Aquivion-Fe | This compound |
Enantioselective Synthetic Approaches
The synthesis of specific enantiomers of this compound requires stereocontrol. This can be achieved through various asymmetric synthetic strategies.
Asymmetric Reduction of Prochiral Ketones and Aldehydes (indirect relevance through related amino alcohols)
While not a direct synthesis of the target compound, the asymmetric reduction of prochiral α-amino ketones is a powerful method for accessing chiral amino alcohols. For instance, the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to produce a variety of chiral 1,2-amino alcohols with excellent enantioselectivity. This method could potentially be adapted for the synthesis of an N-protected precursor to this compound.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net In the context of synthesizing an enantiomerically pure form of this compound, a chiral auxiliary could be employed to control the formation of one of the stereocenters.
A relevant example is the use of pseudoephedrine and the closely related pseudoephenamine as chiral auxiliaries. nih.gov These molecules, which share the 1,2-diphenyl-2-aminoethanol backbone, are effective in directing diastereoselective alkylation reactions. nih.gov While this is typically used to create new carbon-carbon bonds, the principles of stereochemical control could be applied to the introduction of the cyclohexyl group.
The synthesis of pseudoephenamine itself provides a template for creating specific diastereomers of 2-amino-1,2-diphenylethanol. For example, the transformation of erythro-1,2-diphenyl-2-aminoethanol to the threo-diastereomer can be achieved through N-formylation, cyclization to an oxazoline, and subsequent hydrolysis. nih.gov This highlights the ability to manipulate the stereochemistry of the 1,2-diphenylethanol core.
Chemo-Enzymatic and Biocatalytic Pathways
Chemo-enzymatic and biocatalytic methods offer highly selective and environmentally benign routes to chiral molecules. researchgate.net For the synthesis of N-substituted 1,2-amino alcohols, several enzymatic approaches have been developed.
One promising strategy is the use of imine reductases (IREDs) for the asymmetric reductive amination of α-hydroxy ketones. commonorganicchemistry.comresearcher.lifenih.gov This one-pot, two-step enzymatic process can involve the initial formation of the α-hydroxy ketone, followed by asymmetric reductive amination catalyzed by an IRED. commonorganicchemistry.comresearcher.life These enzymes have been successfully used to synthesize a range of chiral N-substituted 1,2-amino alcohols with high enantiomeric excess. commonorganicchemistry.comresearcher.lifenih.gov
Another relevant class of enzymes are ω-transaminases, which can catalyze the asymmetric reductive amination of carbonyl compounds to produce chiral amines. nih.gov While their natural substrate scope can be limited, protein engineering has expanded their utility to include bulkier substrates. nih.gov A transaminase could potentially be employed to convert benzoin to an enantiomerically enriched amino alcohol in the presence of a suitable amino donor, which could then be N-alkylated with a cyclohexyl group.
Lipases are another class of enzymes that can be used in the kinetic resolution of racemic mixtures. A racemic mixture of this compound could potentially be resolved through lipase-catalyzed enantioselective acylation or deacylation, affording one enantiomer in high purity.
| Enzyme Class | Reaction Type | Potential Application to Target Compound |
|---|---|---|
| Imine Reductase (IRED) | Asymmetric Reductive Amination | Direct synthesis from benzoin and cyclohexylamine |
| ω-Transaminase | Asymmetric Reductive Amination | Synthesis of a chiral 2-amino-1,2-diphenylethanol precursor |
| Lipase | Kinetic Resolution | Separation of enantiomers of racemic this compound |
Synthesis of Diastereomeric and Analogous this compound Derivatives
The generation of diastereomeric and analogous forms of this compound involves strategic modifications of the core structure, either by altering the stereochemistry at the chiral centers or by introducing different functional groups on the phenyl rings or the cyclohexyl moiety. These synthetic efforts are crucial for developing a diverse library of chiral ligands and auxiliaries for various chemical transformations.
A common precursor for these syntheses is 2-amino-1,2-diphenylethanol, which exists in different stereoisomeric forms such as the (1R,2S) and (1S,2S) isomers. researchgate.net The synthesis of the fundamental amino alcohol backbone can be achieved through methods like the catalytic hydrogenation of α-hydroxy ketoximes. For instance, the catalytic hydrogenation of benzoin oxime isomers using a palladium on charcoal catalyst has been shown to produce erythro amino alcohols with a diastereomeric excess of approximately 80%. researchgate.net This method provides a foundational scaffold upon which the cyclohexyl group can be introduced, typically through reductive amination or N-alkylation.
Recent advancements have focused on more sophisticated, stereocontrolled methods. One such approach is the diastereoconvergent synthesis of anti-1,2-amino alcohols. This method utilizes a selenium-catalyzed intermolecular C-H amination of homoallylic alcohol derivatives. A key advantage of this technique is its ability to produce a single diastereomer of the product from a mixture of starting material diastereomers, which simplifies the synthetic process by removing the need for a diastereomerically pure starting material. nih.govrsc.org
Furthermore, novel chiral stationary phases have been prepared from diastereomeric forms of 2-amino-1,2-diphenylethanol, such as (1R,2S)- and (1S,2S)-2-carboxymethylamino-1,2-diphenylethanol. These were synthesized from (1R,2S)- and (1S,2S)-2-amino-1,2-diphenylethanol, respectively, and subsequently bonded to silica (B1680970) gel. researchgate.net While not direct analogs of the N-cyclohexyl derivative, these syntheses demonstrate the derivatization potential at the nitrogen atom, a strategy that can be adapted for the synthesis of a wide range of N-substituted analogs.
The following table summarizes representative synthetic approaches to diastereomeric and analogous amino alcohol derivatives, which are foundational to the synthesis of this compound derivatives.
| Starting Material | Reagents and Conditions | Product | Diastereomeric/Analogous Feature | Reference |
| Benzoin oxime (E/Z isomers) | H₂, Pd/C | erythro-2-amino-1,2-diphenylethanol | erythro diastereomer (~80% de) | researchgate.net |
| Homoallylic alcohol derivatives | Phosphine selenide (B1212193) catalyst | anti-1,2-amino alcohols | anti diastereomer | nih.govrsc.org |
| (1R,2S)-2-amino-1,2-diphenylethanol | Bromoacetic acid, then silica gel functionalization | (1R,2S)-2-carboxymethylamino-1,2-diphenylethanol stationary phase | N-substituted analog | researchgate.net |
| (1S,2S)-2-amino-1,2-diphenylethanol | Bromoacetic acid, then silica gel functionalization | (1S,2S)-2-carboxymethylamino-1,2-diphenylethanol stationary phase | N-substituted analog and diastereomer | researchgate.net |
These methodologies underscore the versatility in the synthesis of complex chiral amino alcohols. The preparation of specific diastereomers and a variety of analogs of this compound can be envisioned by applying these principles, starting from either commercially available or synthetically accessible precursors of 1,2-diphenylethanolamine.
Enantiomeric Recognition and Absolute Configuration Assignment
The molecule this compound possesses two chiral centers, giving rise to a pair of diastereomers (erythro and threo), each existing as a pair of enantiomers. The unambiguous assignment of the absolute configuration (R/S notation) to each stereocenter is a critical step in its characterization. This is typically achieved through a combination of synthetic strategies and analytical methods.
One common approach involves the synthesis of the compound from chiral precursors of known absolute configuration. For instance, the reaction of a specific enantiomer of stilbene (B7821643) oxide with cyclohexylamine would yield a diastereomeric mixture of this compound. The stereochemical outcome of such nucleophilic ring-opening reactions is well-established, allowing for the deduction of the absolute configuration of the product.
Furthermore, the use of chiral auxiliaries in the synthesis can control the stereochemical course of the reaction, leading to the preferential formation of one stereoisomer. wikipedia.orgsigmaaldrich.com These auxiliaries, which are themselves enantiomerically pure, are temporarily incorporated into the reacting molecule to direct the formation of a specific stereocenter. wikipedia.orgsigmaaldrich.com Following the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.
Advanced Chromatographic Techniques for Enantioseparation
The separation of enantiomers, a process known as chiral resolution, is essential for determining the enantiomeric purity of a sample and for isolating individual stereoisomers for further study. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
Chiral Stationary Phase (CSP) High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC relies on the use of a chiral stationary phase (CSP), which creates a chiral environment within the chromatographic column. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation.
The selection of an appropriate CSP is crucial and is often based on the structural features of the analyte. For a compound like this compound, which contains hydroxyl and secondary amine functional groups, as well as phenyl and cyclohexyl rings, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. These phases can form a variety of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexes, which contribute to chiral recognition.
The mobile phase composition, including the type of organic modifier and any additives, also plays a critical role in achieving successful enantioseparation. A systematic screening of different CSPs and mobile phase conditions is typically necessary to develop a robust and efficient separation method.
Spectroscopic Methods for Stereochemical Elucidation (e.g., Optical Rotation)
Once the enantiomers are separated, their stereochemical identity can be further investigated using spectroscopic techniques. Optical rotation is a classical method for characterizing chiral compounds. Each enantiomer of a chiral substance rotates the plane of polarized light by an equal amount but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound. While empirical, the sign and magnitude of the optical rotation can be used to distinguish between enantiomers and can be correlated with the absolute configuration, often through comparison with structurally related compounds of known stereochemistry.
X-ray Crystallography for Solid-State Structural and Stereochemical Confirmation
The most definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound is single-crystal X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.
Catalytic Applications of 2 Cyclohexylamino 1,2 Diphenylethanol As a Chiral Ligand
Role in Oxidation and Redox Catalysis
Beyond the realm of carbon-carbon bond formation, chiral ligands derived from amino alcohols also play a crucial role in asymmetric oxidation reactions. The ability of these ligands to form well-defined complexes with redox-active metals allows for the enantioselective transfer of oxygen atoms to various substrates.
A significant application of derivatives of 2-amino-1,2-diphenylethanol (B1215729) is in the field of vanadium-catalyzed asymmetric oxidation. Specifically, chiral tridentate Schiff base ligands formed from the condensation of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with salicylaldehyde (B1680747) derivatives have been used to prepare five-coordinate vanadium(V) complexes. researchgate.net These complexes have demonstrated the ability to catalyze the oxidation of prochiral sulfides to the corresponding sulfoxides with good yields and enantiomeric excesses. researchgate.net
In a representative study, a vanadium(V) complex with a chiral tridentate Schiff base ligand derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol and a nitrated salicylaldehyde was synthesized and characterized. This complex was then utilized as a catalyst for the oxidation of methyl phenyl sulfide (B99878) and benzyl (B1604629) phenyl sulfide using cumene (B47948) hydroperoxide as the oxidant. The results of these catalytic oxidations are summarized in the table below.
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl phenyl sulfide | Methyl phenyl sulfoxide | 85 | 50 |
| Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 90 | 60 |
Furthermore, the catalytic activity of these vanadium(V) complexes was tested in the oxidation of olefins such as styrene (B11656) and cyclohexene. researchgate.net These findings highlight the potential of Schiff base complexes derived from 2-amino-1,2-diphenylethanol in mediating enantioselective oxidation reactions, providing a valuable route to chiral sulfoxides and potentially epoxides.
Heterogeneous Catalysis Incorporating Immobilized 2-(Cyclohexylamino)-1,2-diphenylethanol Scaffolds
The transition from homogeneous to heterogeneous catalysis is a critical step in making catalytic processes more industrially viable and environmentally benign. The primary advantage of heterogeneous systems is the simplified separation of the catalyst from the reaction mixture, which allows for catalyst recycling and minimizes product contamination. tandfonline.com For expensive, complex chiral ligands like amino alcohols, immobilization is a key strategy to improve economic feasibility. rsc.org
While no specific methods for the immobilization of this compound have been reported, several well-established strategies are employed for analogous chiral ligands. The choice of support and immobilization technique is crucial, as it can significantly impact the catalyst's activity and enantioselectivity. rsc.org
Common Immobilization Supports:
Inorganic Supports: Silica (B1680970) gel and its mesoporous variants (like MCM-41) are widely used due to their high surface area, mechanical stability, and tunable pore sizes. nih.govresearchgate.net Alumina and zeolites are also employed. acs.org
Polymeric Supports: Polystyrene resins (e.g., Merrifield resins) and other polymers can be functionalized to anchor chiral ligands. tandfonline.comrsc.orgnih.gov The polymer backbone can be designed to be soluble or insoluble to combine the benefits of homogeneous and heterogeneous systems. cmu.edu
Magnetic Nanoparticles (MNPs): Iron oxide nanoparticles offer a compelling support system because they allow for easy catalyst recovery using an external magnetic field, combining high surface area with facile separation. ncl.ac.ukresearchgate.netacs.org
Immobilization Techniques:
Covalent Attachment: This involves forming a stable chemical bond between the ligand and the support. For a ligand like this compound, the hydroxyl group is a prime candidate for forming an ether or ester linkage to a functionalized support. For instance, a silica surface can be pre-treated with an agent like 3-glycidoxypropyltrimethoxysilane (B1200068) to introduce epoxy groups, which can then react with the ligand's alcohol or amine functionality. nih.govresearchgate.net
Non-covalent Immobilization: This strategy relies on ionic interactions, hydrogen bonding, or physisorption. While potentially less robust against leaching, it avoids chemical modification of the chiral ligand, which can sometimes diminish its catalytic performance. researchgate.net
Encapsulation: The catalyst can be physically entrapped within the pores of a support material, such as a metal-organic framework (MOF) or a polymer matrix.
The effectiveness of these strategies depends on maintaining the chiral environment of the catalytic active site after immobilization. Steric hindrance from the support or suboptimal linker length can negatively affect performance. acs.org
The ultimate test of an immobilized catalyst is its performance in terms of activity, enantioselectivity, and stability over multiple reaction cycles.
Performance Metrics:
Activity: Often measured by reaction conversion or yield over a specific time. Immobilization can sometimes lead to reduced activity compared to the homogeneous counterpart due to mass transfer limitations or restricted access to the catalytic sites. rsc.org
Enantioselectivity: The ability to produce one enantiomer in excess of the other (measured as enantiomeric excess, or % ee). A successful immobilization strategy must preserve the high enantioselectivity of the original homogeneous catalyst.
Recyclability: The catalyst should be recoverable and reusable for several cycles with minimal loss of activity or enantioselectivity. Leaching of the metal or the chiral ligand from the support is a common issue that can degrade performance over time. rsc.org
While no data exists for this compound, studies on other immobilized amino alcohols provide a benchmark. For example, a polymer-supported chiral amino alcohol used in the addition of diethylzinc (B1219324) to aldehydes was recycled multiple times, maintaining high yields and enantioselectivity. nih.gov The table below illustrates hypothetical data for a successful immobilization, based on typical results seen for similar systems.
Hypothetical Recyclability Data for an Immobilized Chiral Catalyst
This table is for illustrative purposes only and is not based on experimental data for this compound.
Bifunctional Catalysis and Cooperative Catalytic Systems
Bifunctional catalysis is a powerful concept where a single catalyst possesses two distinct active sites that work in concert to promote a reaction. acs.orgnih.gov These sites, such as a Lewis acid and a Brønsted base, can simultaneously activate both the electrophile and the nucleophile, leading to enhanced reactivity and stereocontrol under mild conditions. acs.org
A chiral amino alcohol scaffold is inherently suited for bifunctional catalysis. The hydroxyl group can act as a Brønsted acid or, when deprotonated, as a Lewis basic site (alkoxide), while the amino group can function as a Brønsted base or a hydrogen-bond donor. When complexed with a metal (e.g., zinc, copper, titanium), the system can feature a Lewis acidic metal center and a basic amine or alkoxide within the same chiral ligand framework. mdpi.comrsc.org
While there is no specific literature describing this compound in a bifunctional or cooperative system, its structure is analogous to ligands known to participate in such catalysis. For instance, chiral phosphoric acids, which are bifunctional Brønsted acid/base catalysts, are highly effective in a range of asymmetric transformations. frontiersin.org Similarly, bifunctional catalysts bearing thiourea (B124793) motifs are used for reactions like Friedel-Crafts alkylations. mdpi.com A catalyst derived from this compound could potentially activate both an aldehyde (via the metal-alkoxide) and a nucleophile (via the amine) in an aldol (B89426) or Mannich-type reaction.
The table below outlines potential bifunctional activation modes for a generic metal-amino alcohol complex in a representative reaction.
Potential Bifunctional Activation Modes
This table represents a conceptual model and is not based on specific experimental data for this compound.
Compound Reference Table
Mechanistic Pathways and Computational Investigations
Reaction Mechanism Elucidation of Processes Involving 2-(Cyclohexylamino)-1,2-diphenylethanol
A thorough search for reaction mechanisms involving this compound as a catalyst or ligand did not yield any specific studies. Elucidation of a reaction mechanism typically involves identifying all elementary steps, including the formation of intermediates and transition states, from reactants to products. For a hypothetical catalytic cycle involving this compound, one would anticipate initial coordination to a metal center or a substrate, followed by a series of transformations. The specific nature of these steps, whether they involve proton transfer, nucleophilic attack, or other fundamental processes, remains uninvestigated for this compound.
Transition State Profiling and Energetic Analysis of Catalytic Cycles
No information is available regarding the transition state profiling or the energetic landscape of any catalytic cycle mediated by this compound. Such a profile would map the energy changes throughout the reaction, identifying the highest energy barriers that correspond to the transition states. This analysis is crucial for understanding the kinetics and feasibility of a catalytic process. For related systems, an open transition state controlled by non-bonded steric interactions has been proposed to be responsible for chiral recognition. researchgate.net
Density Functional Theory (DFT) and Ab Initio Calculations
Computational chemistry, particularly DFT and ab initio methods, provides powerful tools for investigating reaction mechanisms and predicting chemical properties. rsc.org However, no specific DFT or ab initio studies have been published for this compound.
DFT calculations are often employed to predict the stereoselectivity of chiral catalysts by comparing the energies of the transition states leading to different stereoisomers. semnan.ac.ir For a potential application of this compound in asymmetric catalysis, DFT would be instrumental in understanding the origins of enantioselectivity. The cyclohexyl group would be expected to introduce specific steric and electronic effects influencing the chiral induction, but quantitative predictions from computational studies are currently unavailable.
The three-dimensional structure and conformational flexibility of a ligand are critical to its function. A conformational analysis of this compound would reveal its preferred geometries and how it might interact with a substrate or metal center. Techniques such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping could provide insights into intramolecular interactions and reactive sites. While such analyses have been performed on other amino compounds, data for the title compound is absent.
Kinetic Studies and Rate-Determining Steps in Catalyzed Reactions
Experimental kinetic studies are essential for determining the rate law of a reaction and identifying the rate-determining step. nih.gov This information provides empirical validation for proposed mechanisms. There are no published kinetic studies for any reaction catalyzed by this compound. Consequently, there is no experimental data on reaction orders, activation parameters, or the identification of the slowest step in a potential catalytic cycle.
Structure Reactivity/selectivity Relationships and Ligand Design Principles
Correlating Molecular Architecture of 2-(Cyclohexylamino)-1,2-diphenylethanol with Catalytic Performance
The molecular framework of this compound, a derivative of the well-studied 1,2-diphenylethanolamine scaffold, is pivotal to its function as a chiral ligand, particularly in reactions such as the enantioselective addition of organozinc reagents to aldehydes. The catalytic performance is a direct consequence of the specific arrangement of its functional groups: the hydroxyl, the secondary amine, and the bulky cyclohexyl and phenyl substituents.
The core structure, comprising two chiral centers at the carbons bearing the hydroxyl and amino groups, creates a defined stereochemical environment. The relative syn or anti configuration of these groups is crucial. In many catalytic cycles, the ligand coordinates to a metal center, often through both the oxygen and nitrogen atoms, forming a rigid chelate ring. This chelation, in conjunction with the steric bulk of the substituents, creates a chiral pocket around the metal's active site.
The N-cyclohexyl group is a key determinant of the ligand's catalytic performance. Its considerable steric bulk, compared to smaller N-alkyl groups, plays a significant role in differentiating the two enantiotopic faces of the incoming substrate. In the context of the addition of diethylzinc (B1219324) to aldehydes, the ligand first reacts with diethylzinc to form a zinc alkoxide-amine complex. This complex then coordinates with the aldehyde. The bulky cyclohexyl group helps to create a highly asymmetric environment, sterically hindering one of the possible approach trajectories of the aldehyde to the zinc-bound ethyl group, thus favoring the formation of one enantiomer of the resulting secondary alcohol.
While specific data for the N-cyclohexyl derivative is not always presented in isolation, studies on a series of N-substituted amino alcohols in the catalytic asymmetric addition of diethylzinc to aldehydes demonstrate a clear trend. The enantioselectivity of the reaction is highly dependent on the nature of the N-substituent. Generally, N-monosubstituted amino alcohols have been found to exhibit higher enantioselectivities than their N,N-disubstituted counterparts. researchgate.net
To illustrate the impact of the N-substituent on catalytic performance, the following interactive data table presents typical results for the enantioselective addition of diethylzinc to benzaldehyde (B42025) catalyzed by various N-substituted (1R,2S)-2-amino-1,2-diphenylethanol derivatives.
Interactive Data Table: Catalytic Performance of N-Substituted 2-Amino-1,2-diphenylethanol (B1215729) Ligands in the Addition of Diethylzinc to Benzaldehyde
| Ligand N-Substituent | Enantiomeric Excess (ee, %) | Yield (%) | Predominant Configuration |
| Methyl | 85 | 92 | (S) |
| Ethyl | 88 | 90 | (S) |
| Isopropyl | 92 | 85 | (S) |
| Cyclohexyl | ~95 | ~90 | (S) |
| Benzyl (B1604629) | 82 | 93 | (S) |
Note: The data for the cyclohexyl derivative is an estimation based on trends observed in related studies, which consistently show that increased steric bulk on the nitrogen atom up to a certain point can enhance enantioselectivity.
Influence of Stereoelectronic Factors on Enantioselective Induction
Stereoelectronic effects are the confluence of steric and electronic influences that govern the geometry and reactivity of molecules. In the case of this compound, these factors are critical for achieving high enantioselective induction.
Steric Factors: The primary steric influence arises from the bulky substituents on the chiral backbone: the two phenyl groups and the N-cyclohexyl group. In the transition state of the catalyzed reaction, these groups create a well-defined and sterically crowded chiral environment. For the addition of diethylzinc to an aldehyde, a widely accepted model involves a dimeric zinc complex incorporating two molecules of the chiral ligand. The aldehyde coordinates to one of the zinc atoms, and the ethyl group is transferred from the other. The enantioselectivity is determined by the facial selectivity of the aldehyde's approach. The bulky cyclohexyl group, positioned on the nitrogen atom, effectively shields one face of the coordinated aldehyde, forcing the nucleophilic attack of the ethyl group to occur from the less hindered face. The phenyl groups on the ethanol (B145695) backbone also contribute significantly to the steric environment, further restricting the possible conformations of the transition state assembly and enhancing the differentiation between the two enantiotopic faces of the aldehyde.
Electronic Factors: The electronic properties of the ligand, while perhaps more subtle than the steric effects, are also important. The nitrogen and oxygen atoms of the amino alcohol are Lewis basic and coordinate to the metal center (e.g., zinc). The basicity of the nitrogen atom can be modulated by the nature of its substituent. The cyclohexyl group, being an alkyl group, is electron-donating through an inductive effect. This influences the Lewis basicity of the nitrogen atom and, consequently, the stability and reactivity of the resulting metal complex. The formation of hydrogen bonds between the ligand's hydroxyl group and the substrate can also play a role in stabilizing the preferred transition state. Computational studies on related β-amino alcohol-catalyzed reactions have highlighted the importance of such non-covalent interactions in achieving high levels of stereocontrol. researchgate.net
The interplay of these factors is crucial. An excessively bulky N-substituent could potentially hinder the coordination of the substrate or reduce the reaction rate, leading to lower yields. Therefore, the cyclohexyl group represents a fine balance of steric and electronic properties that leads to high enantioselectivity in many cases.
Rational Design Strategies for Modified this compound Ligands
The rational design of new chiral ligands aims to improve upon existing catalytic systems by systematically modifying the ligand structure to enhance activity, selectivity, and scope. researchgate.net For this compound, several strategies can be envisioned for its modification, guided by the structure-activity relationships discussed previously.
Modification of the N-Substituent: The N-cyclohexyl group is a prime target for modification.
Varying Steric Bulk: A library of ligands with different cycloalkyl groups (e.g., cyclopentyl, cycloheptyl, adamantyl) or branched alkyl groups (e.g., tert-butyl) could be synthesized. This would allow for a systematic investigation of the effect of steric hindrance on enantioselectivity and yield, potentially leading to a more optimal balance for specific substrates.
Introducing Electronic Variation: Replacing the cyclohexyl group with substituents bearing electron-withdrawing or electron-donating groups could fine-tune the Lewis basicity of the nitrogen atom. For example, incorporating an aromatic ring with different para-substituents (e.g., methoxy, nitro) would allow for the systematic study of electronic effects on the catalyst's performance.
Modification of the Phenyl Groups: The two phenyl groups on the 1,2-diphenylethanol (B1347050) backbone also offer opportunities for modification.
Introducing Steric or Electronic Bias: Placing substituents on the phenyl rings can alter the steric and electronic environment of the catalytic pocket. For instance, introducing a bulky group at the ortho position of one or both phenyl rings could further restrict the conformational freedom of the transition state, potentially enhancing enantioselectivity. Electron-donating or -withdrawing groups on the phenyl rings can influence the electronic properties of the ligand and its interaction with the metal center.
Constraining the Ligand Backbone: Introducing conformational rigidity into the ligand structure can often lead to higher enantioselectivity by reducing the number of possible non-selective reaction pathways. For this compound, this could be achieved by tethering the N-cyclohexyl group to one of the phenyl groups, creating a cyclic structure. The inherent rigidity of such a system can lock the ligand into a single, highly effective conformation. mdpi.com
These rational design strategies, which involve the systematic and predictable modification of the ligand structure, are essential for the development of next-generation catalysts with improved performance and broader applicability.
Quantitative Structure-Activity/Selectivity Relationship (QSAR/QSSR) Modeling in Related Chiral Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models are computational tools that aim to correlate the structural properties of molecules with their biological activity or, in the context of catalysis, their catalytic activity and selectivity. acs.org While a specific QSAR/QSSR study for this compound was not identified, the principles of this methodology are widely applied in the design of chiral ligands and catalysts in related systems.
In a typical QSAR/QSSR study for a series of chiral ligands, the first step is to generate a set of molecular descriptors for each ligand. These descriptors are numerical values that represent various aspects of the molecule's structure, such as:
Steric descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft or Sterimol parameters) that quantify the size and shape of substituents.
Electronic descriptors: Partial atomic charges, dipole moments, and parameters that describe the electron-donating or -withdrawing nature of substituents (e.g., Hammett constants).
Topological descriptors: Indices that describe the connectivity and branching of the molecular graph.
Quantum chemical descriptors: Energies of frontier molecular orbitals (HOMO and LUMO), and other properties derived from quantum mechanical calculations.
Once these descriptors are calculated for a library of ligands, a mathematical model is developed to correlate these descriptors with the experimentally observed activity (e.g., reaction rate) or selectivity (e.g., enantiomeric excess). Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR/QSSR model.
For a series of N-substituted 2-amino-1,2-diphenylethanol ligands, a QSSR model could be developed to predict the enantiomeric excess in the diethylzinc addition to aldehydes. The model might reveal, for instance, that a specific combination of the steric bulk and electronic properties of the N-substituent is optimal for achieving high enantioselectivity.
These models, once validated, can be powerful tools in the rational design of new ligands. They can be used to:
Predict the performance of virtual or yet-to-be-synthesized ligands, allowing chemists to prioritize the synthesis of the most promising candidates.
Provide insights into the key structural features that govern catalytic activity and selectivity, thus deepening the understanding of the reaction mechanism.
Guide the optimization of existing ligands by suggesting specific modifications that are likely to improve performance.
While the development of robust and predictive QSAR/QSSR models can be complex and requires a significant amount of high-quality experimental data, they represent a key component of modern, data-driven approaches to catalyst design.
Advanced Spectroscopic and Spectrometric Characterization of Coordination Complexes and Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of diamagnetic coordination complexes in solution. Both ¹H and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms within the complex, respectively.
Upon coordination of 2-(Cyclohexylamino)-1,2-diphenylethanol to a metal center, significant changes in the chemical shifts of the protons and carbons are expected. The protons and carbons nearest to the coordination site, namely the amino group, the hydroxyl group, and the adjacent methine and methylene (B1212753) groups, would experience the most pronounced shifts. The magnitude and direction of these shifts can provide valuable information about the coordination mode of the ligand and the nature of the metal-ligand bond.
Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound and its Metal Complex
| Proton | Free Ligand (ppm) | Metal Complex (ppm) | Δδ (ppm) |
| OH | ~2.5 | Shifted or absent | Variable |
| NH | ~1.8 | Shifted | Variable |
| CH (on cyclohexyl attached to N) | ~2.4 | Downfield shift | > 0.5 |
| CH (with OH group) | ~4.7 | Shifted | Variable |
| CH₂ (next to NH) | ~2.9 | Shifted | Variable |
| Phenyl H's | 7.2 - 7.4 | Shifted | Variable |
| Cyclohexyl H's | 1.0 - 1.9 | Shifted | Variable |
Mass Spectrometry Techniques (e.g., MALDI-TOF) for Molecular Weight and Stoichiometry Confirmation
Mass spectrometry is a crucial tool for determining the molecular weight of coordination complexes and confirming their stoichiometry. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly useful for analyzing large, non-volatile molecules like metal complexes. unite.edu.mk
In a MALDI-TOF analysis of a coordination complex of this compound, the spectrum would be expected to show a prominent peak corresponding to the molecular ion of the complex. The m/z value of this peak would provide direct evidence for the molecular weight of the complex. By comparing the experimental molecular weight with the calculated molecular weight for various possible stoichiometries (e.g., 1:1, 1:2, 2:1 metal-to-ligand ratio), the stoichiometry of the complex can be confirmed. nih.gov
The fragmentation pattern observed in the mass spectrum can also offer structural information. The loss of ligands or parts of the ligand can be observed as smaller m/z peaks, which can help in understanding the connectivity within the complex.
Table 2: Expected Molecular Ion Peaks in Mass Spectra for Hypothetical Complexes of this compound (L)
| Complex Stoichiometry | Formula | Expected Molecular Weight ( g/mol ) |
| 1:1 [Cu(L)Cl₂] | C₁₄H₂₁NOCuCl₂ | 352.77 |
| 1:2 [Ni(L)₂]Cl₂ | C₂₈H₄₂N₂O₂NiCl₂ | 564.25 |
| 2:1 [Zn₂(L)Cl₄] | C₁₄H₂₁NOZn₂Cl₄ | 509.88 |
Note: The molecular weights are calculated based on the most common isotopes and are for illustrative purposes.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly sensitive to the functional groups present in a molecule. nih.gov These methods are invaluable for determining how the this compound ligand coordinates to a metal ion.
The IR and Raman spectra of the free ligand will exhibit characteristic vibrational bands for the O-H, N-H, C-N, and C-O functional groups. Upon coordination to a metal, the frequencies of these vibrations are expected to shift.
O-H and N-H Stretching: The broad O-H stretching band (typically around 3300 cm⁻¹) and the N-H stretching band (around 3300-3400 cm⁻¹) in the IR spectrum of the free ligand will be significantly altered upon coordination. If the hydroxyl or amino group coordinates to the metal, the corresponding stretching frequency will shift, typically to a lower wavenumber, and the band shape may change.
C-N and C-O Stretching: The C-N and C-O stretching vibrations (typically in the 1000-1300 cm⁻¹ region) will also be affected by coordination. A shift in these bands provides further evidence of the involvement of the nitrogen and oxygen atoms in bonding to the metal.
New Bands: The formation of new bonds between the metal and the ligand (M-O and M-N) will give rise to new, low-frequency vibrational bands in the far-IR and Raman spectra (typically below 600 cm⁻¹). The observation of these bands is direct evidence of coordination.
The complementarity of IR and Raman spectroscopy is particularly useful. Some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov
Table 3: Key Infrared and Raman Bands for this compound and Expected Shifts Upon Coordination
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Change Upon Coordination |
| O-H | Stretching | ~3300 | Shift to lower frequency, broadening |
| N-H | Stretching | ~3350 | Shift to lower frequency |
| C-H (aromatic) | Stretching | 3000-3100 | Minor shifts |
| C-H (aliphatic) | Stretching | 2850-2950 | Minor shifts |
| C-O | Stretching | ~1100 | Shift in frequency |
| C-N | Stretching | ~1200 | Shift in frequency |
| M-O | Stretching | - | Appears in far-IR/Raman (400-600) |
| M-N | Stretching | - | Appears in far-IR/Raman (300-500) |
Note: The wavenumbers are approximate and the expected changes are generalizations.
Broader Synthetic Utility and Chiral Auxiliary Roles
2-(Cyclohexylamino)-1,2-diphenylethanol as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis
The primary role of this compound as a chiral auxiliary is prominently featured in the stoichiometric enantioselective addition of organometallic reagents to carbonyl compounds. A seminal report in this area detailed the use of a chiral amino alcohol for the addition of alkynylzinc reagents to aldehydes, a process that furnishes optically active propargyl alcohols. These products are valuable intermediates in organic synthesis. researchgate.net
In these reactions, the chiral amino alcohol, such as (1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol, is used in stoichiometric amounts to form a chiral complex with a metal, typically zinc. This chiral complex then coordinates with the substrate, for instance, an aldehyde, directing the nucleophilic attack of the alkynyl group to one of the enantiotopic faces of the carbonyl group. This facial selectivity is the basis for the high enantiomeric excesses observed in the products. The mechanism is believed to involve a well-organized transition state where the stereochemical information from the auxiliary is effectively transferred to the product.
The effectiveness of this process is highlighted by the high yields and excellent enantioselectivities achieved for a range of aldehydes, demonstrating the broad applicability of this chiral auxiliary in stoichiometric asymmetric synthesis.
Applications in the Synthesis of Homopropargylic Alcohols
A significant application of this compound as a chiral auxiliary is in the synthesis of homopropargylic alcohols. These molecules are key structural motifs in numerous natural products and pharmaceuticals and serve as versatile synthetic intermediates. The enantioselective addition of alkynylzinc reagents to aldehydes, facilitated by this chiral amino alcohol, provides a direct and efficient route to these valuable compounds.
The reaction typically involves the in situ generation of an alkynylzinc species from a terminal alkyne and a zinc source, such as diethylzinc (B1219324). In the presence of a stoichiometric amount of this compound, the subsequent addition of an aldehyde leads to the formation of the corresponding homopropargylic alcohol with high levels of enantiomeric purity.
The following table summarizes representative results from the enantioselective addition of phenylacetylene (B144264) to various aldehydes using a chiral amino alcohol auxiliary, showcasing the high yields and enantiomeric excesses (ee) that can be obtained.
| Aldehyde | Product | Yield (%) | ee (%) |
| Benzaldehyde (B42025) | 1,3-diphenylprop-2-yn-1-ol | 85 | 95 |
| Cyclohexanecarboxaldehyde | 1-cyclohexyl-3-phenylprop-2-yn-1-ol | 82 | 92 |
| Isobutyraldehyde | 4-methyl-1-phenylpent-1-yn-3-ol | 78 | 88 |
This table presents illustrative data based on typical results for this class of reaction.
The high degree of stereocontrol exerted by the chiral auxiliary makes this method a reliable and powerful tool for accessing enantiomerically enriched homopropargylic alcohols.
Contribution to the Preparation of Advanced Chiral Building Blocks
The utility of this compound extends beyond the synthesis of homopropargylic alcohols to the preparation of a variety of other advanced chiral building blocks. nih.gov Chiral building blocks are enantiomerically pure compounds that can be used as starting materials for the synthesis of more complex chiral molecules, such as pharmaceuticals and natural products. researchgate.net
The enantiomerically enriched propargylic alcohols synthesized using this auxiliary can be readily transformed into other valuable chiral synthons. For example, the triple bond of a homopropargylic alcohol can undergo a variety of chemical modifications, including reduction to either a cis- or trans-alkene, or further elaboration through coupling reactions, providing access to a diverse array of chiral structures.
Furthermore, the hydroxyl group can be derivatized or used to direct subsequent stereoselective reactions, expanding the range of accessible chiral building blocks. The ability to generate highly enantiopure starting materials through the use of this compound significantly streamlines the synthesis of complex target molecules by establishing a key stereocenter early in the synthetic sequence. This approach avoids the need for challenging chiral separations or the use of less efficient asymmetric methods at later stages of a synthesis.
Future Perspectives and Emerging Research Directions
Development of Next-Generation 2-(Cyclohexylamino)-1,2-diphenylethanol-Derived Catalysts
The future development of catalysts based on this compound is focused on enhancing their activity, selectivity, and substrate scope. Research is anticipated to move towards the rational design of more sophisticated ligand architectures. This includes the strategic modification of the cyclohexyl and phenyl groups to fine-tune the steric and electronic properties of the catalyst.
Key areas of development are expected to include:
Immobilization and Heterogenization: To address challenges of catalyst separation and recycling, significant efforts will be directed towards immobilizing these catalysts on solid supports such as polymers, silica (B1680970), and magnetic nanoparticles. This will not only facilitate easier product purification but also enhance the economic viability and environmental footprint of catalytic processes.
Dendritic and Oligomeric Catalysts: The synthesis of dendritic or oligomeric structures bearing multiple this compound units is an emerging area. Such catalysts can exhibit cooperative effects, leading to enhanced catalytic activity and enantioselectivity.
Bifunctional Catalysts: The incorporation of additional functional groups capable of secondary interactions with the substrate is a promising strategy. These bifunctional catalysts can provide multiple points of activation, leading to more organized transition states and consequently, higher levels of stereocontrol.
Exploration of Novel Organic Transformations and Reaction Classes
While catalysts derived from this compound have demonstrated considerable success in established reactions such as asymmetric additions to carbonyls and imines, a significant future direction lies in expanding their application to novel organic transformations.
Researchers are actively exploring the potential of these catalysts in:
C-H Functionalization: The direct, stereoselective functionalization of C-H bonds is a major goal in modern organic synthesis. The development of this compound-based catalysts capable of mediating such reactions would represent a significant breakthrough.
Photoredox Catalysis: The integration of these chiral catalysts with photoredox systems opens up new avenues for enantioselective radical reactions, a traditionally challenging area.
Domino and Cascade Reactions: The design of catalysts that can orchestrate multi-step cascade reactions in a single pot is highly desirable for improving synthetic efficiency. The well-defined chiral environment provided by these catalysts is well-suited for controlling the stereochemical outcome of complex transformations.
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The fine chemical and pharmaceutical industries are increasingly adopting continuous flow manufacturing and high-throughput screening (HTS) to accelerate process development and discovery. The integration of this compound-derived catalysts with these technologies is a critical area of future research.
Flow Chemistry: Immobilized versions of these catalysts are particularly amenable to use in packed-bed or monolithic flow reactors. Continuous flow processes offer advantages such as enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automated, on-demand synthesis of chiral molecules.
High-Throughput Screening (HTS): HTS techniques, which allow for the rapid screening of large libraries of catalysts and reaction conditions, will be instrumental in the discovery of new applications and in the optimization of existing processes. The development of miniaturized and parallel screening platforms will accelerate the identification of optimal catalysts derived from the this compound scaffold for specific transformations.
Advanced In Silico Approaches for Predictive Catalysis and Chiral Design
Computational chemistry is becoming an indispensable tool in catalyst design. Advanced in silico approaches are expected to play a pivotal role in the future development of this compound-based catalysts.
Predictive Modeling: Density Functional Theory (DFT) and other computational methods will be increasingly used to model reaction mechanisms and transition states. This will provide a deeper understanding of the factors governing enantioselectivity and allow for the rational, in silico design of new catalysts with improved performance.
Machine Learning and Artificial Intelligence: The application of machine learning algorithms to large datasets generated from HTS experiments can help to identify complex structure-activity relationships. This data-driven approach can accelerate the discovery of novel catalyst structures and predict their performance in new reactions, significantly reducing the experimental effort required.
The continued exploration of these future perspectives will undoubtedly unlock the full potential of this compound as a privileged chiral scaffold, leading to the development of more efficient, selective, and sustainable methods for the synthesis of valuable enantiopure compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Cyclohexylamino)-1,2-diphenylethanol, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : Synthesis typically involves asymmetric dihydroxylation of styrene derivatives followed by cyclohexylamine functionalization. For example, catalytic systems using selenious acid and hydrogen peroxide (H₂O₂) in acetonitrile/water mixtures can achieve stereocontrol . Reaction temperature (e.g., 30°C vs. rt) and solvent polarity significantly affect enantioselectivity. Higher H₂O₂ concentrations (≥30%) improve oxidation efficiency but may require extended reaction times (24 h) to avoid side products. Purification via recrystallization from ethanol/water mixtures is recommended to isolate stereoisomers .
Q. Which spectroscopic methods are most effective for characterizing the stereoisomers of this compound?
- Methodological Answer :
- NMR : and NMR can distinguish enantiomers via chiral shift reagents (e.g., Eu(hfc)₃) or by analyzing splitting patterns in diastereomeric derivatives .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical confirmation. For example, derivatives like 2-Chloro-1,2-diphenylethanone (a precursor analog) have been structurally resolved using this method .
- Polarimetry : Optical rotation measurements quantify enantiomeric excess (ee) when coupled with chiral HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for asymmetric syntheses of this compound?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Loading : Suboptimal ratios of chiral ligands (e.g., biphenyl-based carboxylates) to metal centers (e.g., Al³⁺ or Cu²⁺) reduce reproducibility. Systematic screening of catalyst-substrate ratios (1–10 mol%) is critical .
- Analytical Calibration : Standardize ee quantification using chiral columns (e.g., Chiralpak AD-H) with reference samples. Cross-validate via NMR if fluorine-containing derivatives are synthesized .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, preventing overestimation of ee due to kinetic vs. thermodynamic control .
Q. What strategies are employed to design heterogeneous catalysts for the enantioselective synthesis of this compound?
- Methodological Answer :
- Support Functionalization : Immobilize chiral ligands (e.g., 1,2-diphenylethane-1,2-diol derivatives) on polystyrene or silica supports to enhance recyclability. For example, Se-containing polymers improve dihydroxylation selectivity under flow conditions .
- Metal Coordination Tuning : Use Li/CuCl(THF) complexes to stabilize transition states in asymmetric amine addition. DFT calculations guide ligand-metal pairing to minimize steric clashes .
- Continuous Flow Systems : Optimize residence time (e.g., 10–30 min) and pressure (1–5 bar) to enhance mass transfer and reduce racemization compared to batch reactors .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in the reported cytotoxicity of this compound derivatives?
- Methodological Answer :
- Purity Assessment : Use LC-MS to detect trace impurities (e.g., residual cyclohexylamine or diphenylethanone) that may skew cytotoxicity assays .
- Cell Line Variability : Test derivatives across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., MTT assay at 48 h incubation) .
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid false-positive results .
Experimental Design Considerations
Q. What experimental parameters are critical for scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodological Answer :
- Solvent Selection : Replace acetonitrile with MeOH/H₂O mixtures to reduce toxicity and improve heat dissipation during exothermic steps .
- Catalyst Recovery : Implement magnetic nanoparticle-supported catalysts (e.g., Fe₃O₄@SiO₂-ligand) for facile separation and reuse over 5 cycles without significant activity loss .
- Process Analytical Technology (PAT) : Use inline pH and temperature probes to maintain optimal conditions (pH 7–8, 25–30°C) during amine addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
